

The Role of Oxotremorine in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxotremorine

Cat. No.: B1213734

[Get Quote](#)

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating a deep and nuanced understanding of its underlying pathophysiology to develop effective therapeutic strategies. The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in AD, has been a cornerstone of research for decades.[1] Within this framework, muscarinic acetylcholine receptors (mAChRs) have emerged as a key therapeutic target. **Oxotremorine**, a non-selective muscarinic receptor agonist, has been an invaluable pharmacological tool in the exploration of the cholinergic system's role in AD. This technical guide provides an in-depth overview of the use of **Oxotremorine** in AD research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols and signaling pathway visualizations for researchers, scientists, and drug development professionals.

Introduction: The Cholinergic Hypothesis and Muscarinic Agonism

The cholinergic system is critically involved in cognitive processes such as learning and memory.[1] In Alzheimer's disease, there is a marked degeneration of cholinergic neurons and a reduction in acetylcholine (ACh) levels in the brain, which correlates with the severity of cognitive impairment.[1] Early therapeutic strategies focused on inhibiting acetylcholinesterase

(AChE) to increase the synaptic availability of ACh. However, the efficacy of AChE inhibitors is often limited and can diminish as the disease progresses.

An alternative and complementary approach is the direct stimulation of postsynaptic muscarinic acetylcholine receptors. There are five subtypes of mAChRs (M1-M5), all of which are G protein-coupled receptors. The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, activating phospholipase C, while M2 and M4 receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase.[2] The M1 receptor subtype, in particular, is highly expressed in the hippocampus and cortex, brain regions essential for cognitive function, making it a prime target for therapeutic intervention in AD.[2]

Oxotremorine and its methylated analog, **Oxotremorine-M**, are potent, non-selective full agonists at all five muscarinic receptor subtypes.[3] As a tertiary amine, **Oxotremorine** can cross the blood-brain barrier, allowing for the investigation of its central effects.[3] In contrast, the quaternary amine **Oxotremorine-M** has limited central nervous system penetration and is primarily used in in vitro studies or to investigate peripheral effects.[3] This guide will focus on the application of both compounds in elucidating the role of muscarinic receptor activation in the context of AD pathology and cognitive function.

Mechanism of Action and Signaling Pathways

Oxotremorine exerts its effects by binding to and activating muscarinic acetylcholine receptors. Its non-selective nature means it stimulates all five subtypes, leading to a broad range of physiological responses. In the context of Alzheimer's disease research, the activation of the M1 receptor is of particular interest due to its potential to mitigate key aspects of the disease's pathology.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is predominantly coupled to the Gq/11 protein.[2] Upon activation by an agonist such as **Oxotremorine**, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

```
// Nodes Oxotremorine [label="Oxotremorine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
M1_Receptor [label="M1 Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Gq11 [label="Gq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC
[label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2
[label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER
[label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2
[label="Ca2+", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein
Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sAPPalpha
[label="sAPPα\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"];
alpha_secretase [label="α-secretase", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMDA_R
[label="NMDA Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LTP
[label="Long-Term\nPotentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tau [label="Tau",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK-3β",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; pTau [label="Hyperphosphorylated\nTau",
fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxotremorine -> M1_Receptor [label="binds"]; M1_Receptor -> Gq11
[label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 ->
IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor"]; ER -> Ca2 [label="releases"]; DAG ->
PKC [label="activates"]; Ca2 -> PKC [label="activates"]; PKC -> alpha_secretase
[label="activates"]; alpha_secretase -> sAPPalpha [label="promotes cleavage to"]; PKC ->
NMDA_R [label="phosphorylates"]; NMDA_R -> LTP [label="enhances"]; PKC -> GSK3b
[label="inhibits"]; GSK3b -> Tau [label="phosphorylates"]; Tau -> pTau;

{rank=same; Oxotremorine; M1_Receptor;} {rank=same; Gq11; PLC;} {rank=same; PIP2; IP3;
DAG;} {rank=same; ER; Ca2; PKC;} {rank=same; alpha_secretase; NMDA_R; GSK3b;}
{rank=same; sAPPalpha; LTP; Tau;} {rank=same; pTau;}

}
```

M1 Muscarinic Receptor Signaling Pathway

Activation of this pathway is linked to several neuroprotective effects relevant to Alzheimer's disease:

- **Promotion of Non-Amyloidogenic APP Processing:** Activation of PKC has been shown to stimulate the activity of α -secretase, the enzyme responsible for cleaving amyloid precursor protein (APP) within the amyloid-beta ($A\beta$) sequence.[4] This cleavage produces the soluble and neuroprotective sAPP α fragment and prevents the formation of the neurotoxic $A\beta$ peptide, which is a hallmark of AD.[5]
- **Modulation of Tau Phosphorylation:** Glycogen synthase kinase 3 β (GSK-3 β) is a key enzyme involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. PKC can inhibit GSK-3 β activity, thereby potentially reducing tau pathology.[6]
- **Enhancement of Synaptic Plasticity:** M1 receptor activation and subsequent PKC activation can potentiate N-methyl-D-aspartate (NMDA) receptor function.[7][8] This modulation is crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7][8]

M2 Muscarinic Autoreceptor Signaling

Oxotremorine also acts on M2 muscarinic receptors, which often function as presynaptic autoreceptors on cholinergic neurons. Activation of these Gi/o-coupled receptors leads to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of further acetylcholine release. This negative feedback mechanism is an important consideration in interpreting the effects of non-selective muscarinic agonists.

Quantitative Data from Preclinical Research

The following tables summarize key quantitative data from preclinical studies investigating the effects of **Oxotremorine** and **Oxotremorine-M** in models of Alzheimer's disease.

Table 1: Binding Affinities of Muscarinic Ligands

Compound	Receptor Subtype(s)	Preparation	Ki or Kd	Reference
[3H]Oxotremorin e-M	Muscarinic (high affinity)	Rat forebrain membranes	Kd1 = 2.5 ± 0.1 nM	[9]
[3H]Oxotremorin e-M	Muscarinic (low affinity)	Rat forebrain membranes	Kd2 = 9.0 ± 4.9 μ M	[9]
[3H]Oxotremorin e-M	Muscarinic	Rat heart membranes	High affinity site only	[10]

Note: Specific Ki values for **Oxotremorine** at each of the five cloned human muscarinic receptor subtypes are not readily available in the reviewed literature. The use of [3H]**Oxotremorine**-M as a radioligand is primarily to label the high-affinity, agonist-preferring state of the receptors.

Table 2: In Vitro Efficacy of **Oxotremorine** in a Cellular Model of AD

Cell Line	AD-Related Insult	Oxotremorine-M Concentration	Effect	Reference
Differentiated SH-SY5Y	A β 1-42 (600 nM)	10 μ M	Increased cell survival	[11]
Differentiated SH-SY5Y	A β 1-42 (600 nM)	10 μ M	Increased neurite length	[11]
Differentiated SH-SY5Y	A β 1-42 (600 nM)	10 μ M	Counteracted DNA fragmentation	[11]
Differentiated SH-SY5Y	A β 1-42 (600 nM)	10 μ M	Blocked oxidative stress	[11]
Differentiated SH-SY5Y	A β 1-42 (600 nM)	10 μ M	Prevented mitochondrial dysfunction	[11]

Table 3: In Vivo Efficacy of **Oxotremorine** in Animal Models of Cognitive Impairment

Animal Model	Task	Oxotremorine Dose (Route)	Effect	Reference
Rats with nbM lesions	Passive Avoidance	0.1 mg/kg (s.c.)	Ineffective alone, enhanced retention when combined with clonidine	[12]
Rats with kianic acid-induced cortical lesions	Passive Avoidance	Not specified	Reversed impairment in retention	[13]
Chronically stressed rats	Forced Swim Test	Not specified	Ameliorated depression-like behavior	[14]
Chronically stressed rats	Sucrose Consumption Test	Not specified	Ameliorated depression-like behavior	[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Oxotremorine** in Alzheimer's disease research.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of **Oxotremorine-M** against amyloid-beta-induced toxicity in a human neuroblastoma cell line.

```
// Nodes start [label="Start: Culture SH-SY5Y cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [label="Differentiate cells with retinoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_abeta [label="Prepare Aβ1-42 oligomers", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells:\n1. Control\n2. Aβ1-42 alone\n3. Oxotremorine-M + Aβ1-42\n4. Oxotremorine-M alone", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate for 24-48 hours", fillcolor="#F1F3F4",
```

```
fontcolor="#202124"]; assess [label="Assess endpoints", shape=diamond, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; viability [label="Cell Viability (MTT assay)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; morphology [label="Neurite Outgrowth (Microscopy)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis (TUNEL assay)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; ros [label="Oxidative Stress (ROS dye)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Analyze and compare data",
shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Edges start -> differentiate; differentiate -> treat; prepare_abeta -> treat; treat -> incubate;
incubate -> assess; assess -> viability [label="e.g."]; assess -> morphology [label="e.g."];
assess -> apoptosis [label="e.g."]; assess -> ros [label="e.g."]; viability -> end; morphology ->
end; apoptosis -> end; ros -> end; }
```

SH-SY5Y Neuroprotection Assay Workflow

Materials:

- SH-SY5Y human neuroblastoma cell line
- Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
- Retinoic acid for differentiation
- A β 1-42 peptide
- **Oxotremorine-M**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Reagents for TUNEL assay, ROS detection, and immunocytochemistry

Procedure:

- **Cell Culture and Differentiation:** Culture SH-SY5Y cells in standard medium. To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 μ M) for several days.

- **A β 1-42 Preparation:** Prepare oligomeric A β 1-42 according to established protocols. This typically involves dissolving the peptide in a suitable solvent (e.g., HFIP), drying it, and then reconstituting it in culture medium to allow for aggregation.
- **Treatment:** Plate the differentiated SH-SY5Y cells. Treat the cells with A β 1-42 (e.g., 600 nM) in the presence or absence of **Oxotremorine-M** (e.g., 10 μ M).^[11] Include control groups with vehicle and **Oxotremorine-M** alone.
- **Incubation:** Incubate the cells for 24-48 hours.
- **Assessment of Neuroprotection:**
 - **Cell Viability:** Perform an MTT assay to quantify the metabolic activity of the cells, which is an indicator of cell viability.
 - **Neurite Outgrowth:** Capture images of the cells and analyze neurite length and complexity using imaging software.
 - **Apoptosis:** Use a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
 - **Oxidative Stress:** Measure the levels of reactive oxygen species (ROS) using a fluorescent dye such as DCFDA.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the use of in vivo microdialysis to measure extracellular acetylcholine levels in the hippocampus of freely moving rodents following the administration of **Oxotremorine**.

Materials:

- Stereotaxic apparatus
- Microdialysis probes
- Syringe pump
- Fraction collector

- HPLC with electrochemical detection (HPLC-ECD)
- Artificial cerebrospinal fluid (aCSF)
- **Oxotremorine**
- Anesthetic

Procedure:

- **Surgical Implantation of Guide Cannula:** Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the hippocampus. Allow the animal to recover for several days.
- **Probe Insertion and Perfusion:** On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF, typically containing an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine, at a low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).[\[15\]](#)
- **Baseline Collection:** Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of acetylcholine levels.
- **Oxotremorine Administration:** Administer **Oxotremorine** via the desired route (e.g., intraperitoneal injection).
- **Post-Administration Sample Collection:** Continue to collect dialysate samples for several hours to monitor the effect of **Oxotremorine** on acetylcholine release.
- **Analysis:** Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
- **Histological Verification:** At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Morris Water Maze for Spatial Memory Assessment

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

```
// Nodes start [label="Start: Habituate animal to testing room", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquisition [label="Acquisition Phase (e.g., 4-5
days)\n- Hidden platform\n- Multiple trials per day\n- Varying start positions",
fillcolor="#FBBC05", fontcolor="#202124"]; drug_admin [label="Administer Oxotremorine or
vehicle\n(e.g., 30 min before trials)", fillcolor="#34A853", fontcolor="#FFFFFF"]; probe_trial
[label="Probe Trial (e.g., Day 6)\n- Platform removed\n- Single 60s trial", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; record [label="Record and Analyze:\n- Escape latency\n- Path length\n-
Time in target quadrant\n- Platform crossings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end
[label="End: Compare performance between groups", shape=ellipse, fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Edges start -> acquisition; acquisition -> drug_admin [style=dotted, label="Daily"];
drug_admin -> acquisition; acquisition -> probe_trial [label="After acquisition"]; probe_trial ->
record; record -> end; }
```

Morris Water Maze Experimental Workflow

Materials:

- Circular water tank (1.5-2 m diameter)
- Escape platform
- Non-toxic substance to make the water opaque (e.g., tempera paint)
- Video tracking system
- **Oxotremorine**

Procedure:

- Apparatus Setup: Fill the tank with water and make it opaque. Place a submerged escape platform in one quadrant of the tank. Use distal cues around the room for spatial navigation.
- Acquisition Phase: For several consecutive days, conduct multiple training trials per day. In each trial, place the animal in the water at different starting positions and allow it to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90

seconds), guide it to the platform. Record the escape latency and path length with the video tracking system.

- **Drug Administration:** Administer **Oxotremorine** or vehicle at a specified time before the daily training trials.
- **Probe Trial:** 24 hours after the last training trial, remove the platform and place the animal in the tank for a single probe trial (e.g., 60 seconds).
- **Data Analysis:** Analyze the video tracking data to determine the time spent in the target quadrant (where the platform was located), the number of times the animal crossed the platform's former location, escape latency, and path length. Compare the performance of the **Oxotremorine**-treated group to the control group.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices to assess the effect of **Oxotremorine** on LTP.

Materials:

- Vibratome
- Recording chamber
- Artificial cerebrospinal fluid (aCSF)
- Stimulating and recording electrodes
- Amplifier and data acquisition system
- **Oxotremorine**

Procedure:

- **Hippocampal Slice Preparation:** Anesthetize the animal and rapidly dissect the brain. Prepare acute hippocampal slices (300-400 μm thick) using a vibratome in ice-cold aCSF.

- **Slice Recovery:** Allow the slices to recover in a holding chamber with oxygenated aCSF for at least one hour.
- **Recording Setup:** Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
- **Baseline Recording:** Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
- **Oxotremorine Application:** Bath-apply **Oxotremorine** at the desired concentration and continue baseline recording to observe any effects on basal synaptic transmission.
- **LTP Induction:** Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
- **Post-HFS Recording:** Record fEPSPs for at least one hour after HFS to measure the magnitude and stability of LTP.
- **Data Analysis:** Normalize the fEPSP slopes to the pre-HFS baseline and compare the level of potentiation between control and **Oxotremorine**-treated slices.

Discussion and Future Directions

Oxotremorine has been a foundational tool in dissecting the role of the muscarinic cholinergic system in cognitive function and Alzheimer's disease pathology. Preclinical studies using **Oxotremorine** have provided strong evidence that activation of muscarinic receptors, particularly the M1 subtype, can exert neuroprotective effects and enhance cognitive performance in animal models. These effects are mediated through multiple downstream signaling pathways that converge on key aspects of AD pathology, including amyloid-beta production, tau phosphorylation, and synaptic plasticity.

However, the clinical translation of non-selective muscarinic agonists like **Oxotremorine** has been hampered by dose-limiting side effects, primarily due to the activation of peripheral M2 and M3 receptors. An early clinical trial with oral **Oxotremorine** in AD patients failed to show cognitive benefits and was associated with significant adverse events.^[12] This highlights the critical need for the development of M1-selective agonists or positive allosteric modulators

(PAMs) that can harness the therapeutic potential of M1 receptor activation while minimizing off-target effects.

Future research should continue to leverage **Oxotremorine** as a reference compound to validate new M1-selective agents. Furthermore, exploring the synergistic effects of M1 agonism with other therapeutic modalities, such as anti-amyloid or anti-tau therapies, could open new avenues for combination treatments for Alzheimer's disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the cholinergic system and developing novel therapeutics for this devastating neurodegenerative disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. APP α -Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine receptors and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms [inis.iaea.org]
- 8. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of alpha- and beta-secretase activity by oxysterols: cerebrosterol stimulates processing of APP via the alpha-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective and antioxidant properties of Oxotremorine-M, a non selective muscarinic acetylcholine receptors agonist, in cellular and animal models of Alzheimer disease [iris.unipa.it]
- 11. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Animal models of Alzheimer's disease: behavior, pharmacology, transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxotremorine treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Role of Oxotremorine in Alzheimer's Disease Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213734#the-role-of-oxotremorine-in-alzheimer-s-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com